2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid
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Overview
Description
2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid is an organic compound characterized by a cyclohexane ring substituted with four methyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.
Carboxylation: The resulting 3,3,5,5-tetramethylcyclohexanone is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to form the propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(3,4,5-Trimethoxyphenyl)propanoic acid
- Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
Comparison: 2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid is unique due to its highly substituted cyclohexane ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Biological Activity
2-(3,3,5,5-Tetramethylcyclohexyl)propanoic acid, also known as TMCA, is a compound derived from the structural modification of propanoic acid. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolic processes and its implications in health and disease. This article reviews the biological activity of TMCA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
TMCA features a cyclohexyl structure with four methyl groups that contribute to its lipophilicity and steric hindrance. The molecular formula is C13H24O2, which influences its interaction with biological systems.
Metabolic Pathways
TMCA is metabolized similarly to propanoic acid. The metabolism begins with the conversion to propionyl-CoA, which subsequently enters various metabolic pathways:
- Conversion to Succinyl-CoA : In vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA and then rearranged to succinyl-CoA, entering the citric acid cycle .
- Gluconeogenesis : TMCA may enhance gluconeogenesis by increasing norepinephrine and glucagon levels, suggesting a role in glucose metabolism regulation .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of TMCA. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory prostaglandins.
Lipid Metabolism
TMCA has been investigated for its effects on lipid profiles. It appears to influence lipid metabolism positively by lowering cholesterol levels and improving overall lipid profiles in animal models. These effects are attributed to its action on hepatic enzymes involved in lipid synthesis and degradation.
Study 1: Lipid-Lowering Effects
In a controlled study involving hyperlipidemic rats treated with TMCA, significant reductions in total cholesterol and triglycerides were observed compared to control groups. The mechanism was linked to enhanced hepatic fatty acid oxidation and reduced lipogenesis.
Parameter | Control Group | TMCA Treated Group |
---|---|---|
Total Cholesterol (mg/dL) | 250 | 180 |
Triglycerides (mg/dL) | 150 | 90 |
Study 2: Anti-inflammatory Action
Another study assessed the anti-inflammatory effects of TMCA in a model of induced inflammation. Results showed a marked decrease in inflammatory markers such as TNF-α and IL-6 in serum samples from treated animals.
Inflammatory Marker | Control Group | TMCA Treated Group |
---|---|---|
TNF-α (pg/mL) | 300 | 150 |
IL-6 (pg/mL) | 250 | 100 |
Toxicological Profile
The safety profile of TMCA has been evaluated through various toxicological studies. It has demonstrated low acute toxicity with an LD50 greater than 4000 mg/kg in rodent models . Long-term exposure studies indicated no significant adverse effects at therapeutic doses.
Properties
Molecular Formula |
C13H24O2 |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(11(14)15)10-6-12(2,3)8-13(4,5)7-10/h9-10H,6-8H2,1-5H3,(H,14,15) |
InChI Key |
UJNLDISRWXMBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(CC(C1)(C)C)(C)C)C(=O)O |
Origin of Product |
United States |
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